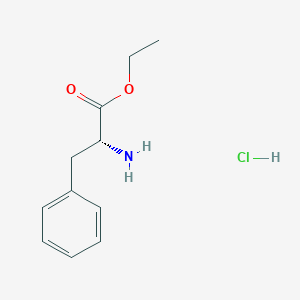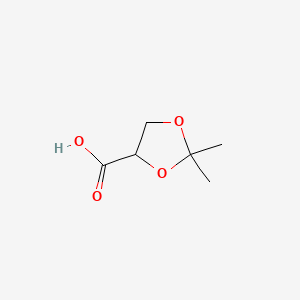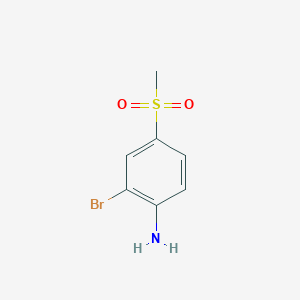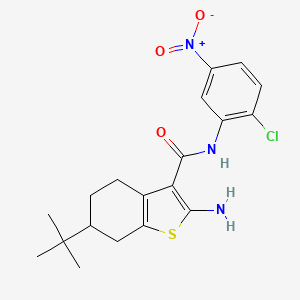
D-Phenylalanine ethyl ester hydrochloride
Übersicht
Beschreibung
D-Phenylalanine ethyl ester hydrochloride is a chemical compound with the linear formula C6H5CH2CH(NH2)COOC2H5 · HCl . It has a molecular weight of 229.70 . This compound is used as an enzyme substrate and is often employed in industrial and scientific research .
Molecular Structure Analysis
The molecular structure of D-Phenylalanine ethyl ester hydrochloride can be represented by the SMILES string Cl.CCOC(=O)C@@HCc1ccccc1 . This indicates the presence of an ethyl ester group (CCOC=O) and a phenyl group (Cc1ccccc1) in the molecule .
Wissenschaftliche Forschungsanwendungen
- D-Phenylalanine ethyl ester hydrochloride is used as a biochemical in proteomics research . It plays a crucial role in studying proteins, their structures, and functions. Researchers utilize it to investigate protein expression, post-translational modifications, and interactions.
- This compound serves as a precursor for synthesizing benzhydrylidene aza-glycinyl-D-phenylalanine methyl ester. The latter is derived from D-phenylalanine methyl ester hydrochloride . Researchers use this derivative in various chemical reactions and as a building block for more complex molecules.
- D-Phenylalanine ester derivatives, including the ethyl ester hydrochloride, exhibit remarkable antimicrobial properties. Substituted compounds with a weakly electron-donating group (such as methyl) at the para position and chloro-substituted compounds demonstrate potent antimicrobial effects . These findings make it a promising candidate for developing new antimicrobial agents.
- Researchers have screened phenylalanine amide derivatives (including D-Phenylalanine ethyl ester hydrochloride) for antioxidant and chelating activities. Compounds with different substituents were evaluated, and some showed significant antioxidant potential . Understanding these properties can lead to applications in health supplements or pharmaceuticals.
- The hydrochloride form of D-Phenylalanine ethyl ester is used as a substrate in enzymatic reactions. Researchers study its behavior when acted upon by specific enzymes, providing insights into enzyme kinetics and mechanisms . This knowledge contributes to drug development and enzyme-targeted therapies.
Proteomics Research
Benzhydrylidene Aza-Glycinyl-D-Phenylalanine Methyl Ester Synthesis
Antimicrobial Activity
Antioxidant and Chelating Activity Screening
Enzymatic Substrate
Safety and Hazards
D-Phenylalanine ethyl ester hydrochloride is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It’s recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should also be avoided. Use of personal protective equipment, including chemical impermeable gloves, is advised .
Wirkmechanismus
Target of Action
D-Phenylalanine Ethyl Ester Hydrochloride primarily targets Kynurenine–oxoglutarate transaminase 1 and Corticoliberin . These targets play crucial roles in various biochemical processes in the human body.
Mode of Action
The compound interacts with its targets, leading to changes in their function. For instance, D-Phenylalanine is known to block the degradation of enkephalins, which act as agonists of the mu and delta opioid receptors . This interaction can lead to antidepressant effects .
Biochemical Pathways
D-Phenylalanine Ethyl Ester Hydrochloride affects several biochemical pathways. It is a precursor of melanin, dopamine, noradrenalin (norepinephrine), and thyroxine . It also influences the transport of large neutral amino acids such as phenylalanine, tyrosine, leucine, arginine, and tryptophan .
Pharmacokinetics
It is known that d-phenylalanine is absorbed from the small intestine and transported to the liver via the portal circulation . A small amount of D-Phenylalanine is converted to L-Phenylalanine .
Result of Action
The molecular and cellular effects of D-Phenylalanine Ethyl Ester Hydrochloride’s action are diverse. It can lead to the production of melanin, dopamine, noradrenalin, and thyroxine . It can also influence the transport of large neutral amino acids .
Action Environment
The action, efficacy, and stability of D-Phenylalanine Ethyl Ester Hydrochloride can be influenced by various environmental factors. For instance, the compound’s optical activity is +32.4° at a concentration of 2 in ethanol
Eigenschaften
IUPAC Name |
ethyl (2R)-2-amino-3-phenylpropanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-2-14-11(13)10(12)8-9-6-4-3-5-7-9;/h3-7,10H,2,8,12H2,1H3;1H/t10-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPFQPLFYTKMCHN-HNCPQSOCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](CC1=CC=CC=C1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Ethyl 2-amino-3-phenylpropanoate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-((1H-benzo[d][1,2,3]triazol-1-yl)methyl)-N-benzyl-1-phenylmethanamine](/img/structure/B3037747.png)

![9b-phenyl-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one](/img/structure/B3037751.png)




![N-[(Z)-1-(3,4-dimethoxyphenyl)ethylideneamino]aniline](/img/structure/B3037762.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]piperazine](/img/structure/B3037763.png)
